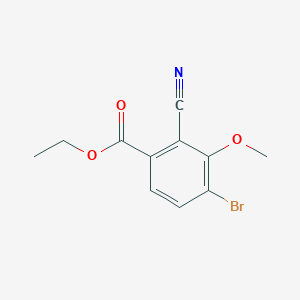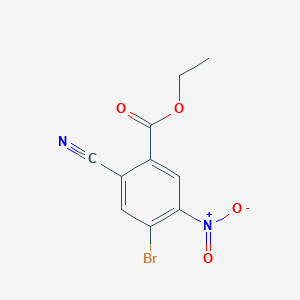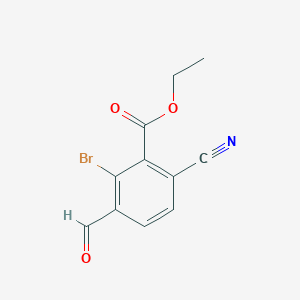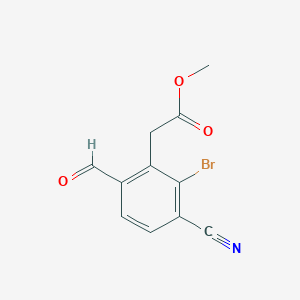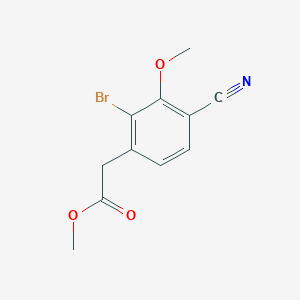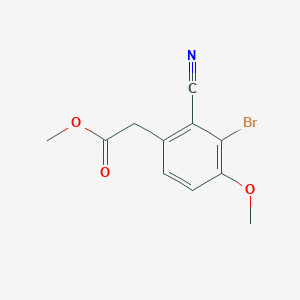![molecular formula C9H10N4O3 B1414457 Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate CAS No. 1170524-95-4](/img/structure/B1414457.png)
Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate
Overview
Description
“Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . This class of compounds has been found to exhibit high inhibitory activity against different types of tumor cell lines . They have been identified as potential anticancer agents .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves several steps. For instance, one method involves reacting 5-amino-3-methylsulphanyl-1-phenyl-1H-pyrazole-4-carboxylic acid amide with propionic anhydride, chloroacetyl chloride or 3-chloropropionyl chloride to produce the 6-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The structure of these compounds can be represented in three tautomeric forms .Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidines have been found to inhibit the cyclin-dependent kinase (CDK) 4/cyclin D1 complex-mediated phosphorylation of a protein substrate with IC(50)s in the low micromolar range .Scientific Research Applications
Synthesis and Pharmacological Potential
Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate and its derivatives have been a subject of synthesis and evaluation for various pharmacological activities. The compound's structural derivatives have shown promising anti-inflammatory, analgesic, and ulcerogenic properties. Notably, El-Tombary (2013) synthesized a series of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, revealing that some compounds demonstrated significant anti-inflammatory activity with minimal ulcerogenic effects, suggesting their potential as safer anti-inflammatory agents (El-Tombary, 2013).
Central Nervous System (CNS) Activity
Additionally, the derivatives of this compound have been studied for their central nervous system activities. Matosiuk et al. (1992) reported that certain ethyl esters bearing an aromatic substituent exhibited significant analgesic effects in mice, indicating potential applications in pain management (Matosiuk et al., 1992). Furthermore, Szacon et al. (2015) designed a series of N-substituted derivatives with potential antinociceptive and serotoninergic activity, which did not act through the opioid system, highlighting a novel mechanism of action for pain relief (Szacon et al., 2015).
Gastrointestinal Absorption and Anti-Ulcer Properties
The compound's derivatives have also been investigated for their gastrointestinal absorption properties and potential in treating ulcers. Mizuta et al. (1990) studied the absorption of a non-steroidal anti-inflammatory agent in dogs, finding significant variations in bioavailability, mainly influenced by the small intestinal transit time (Mizuta et al., 1990). Ikeda et al. (1996) synthesized (1H-Pyrazol-1-yl)-pyrimidines with potent cytoprotective antiulcer activity, indicating potential applications in ulcer treatment (Ikeda et al., 1996).
Metabolic and Cardiovascular Applications
The compound and its derivatives have also been explored for metabolic and cardiovascular applications. Kuang et al. (2011) isolated triterpenoids from Sanguisorba tenuifolia roots, which demonstrated hypoglycemic effects in diabetic rats and inhibitory activities against α-glucosidase (Kuang et al., 2011). Gardiner et al. (2005) evaluated the hemodynamic responses to a compound related to this compound, revealing its potential in treating cardiovascular conditions (Gardiner et al., 2005).
Future Directions
The future directions for the research and development of “Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate” and related compounds could involve further studies on their anticancer activities , as well as exploration of their potential applications in other areas of medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression, in addition to the induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is essential for the G1/S and G2/M transition phases of the cell cycle. By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
The compound’s cytotoxic activities against various cell lines suggest it has good bioavailability .
Result of Action
The result of the compound’s action is the significant inhibition of cell growth. Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM .
Biochemical Analysis
Biochemical Properties
Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation . The compound acts as an inhibitor of CDK2, thereby affecting the cell cycle progression. Additionally, this compound has been shown to interact with other proteins involved in apoptosis and DNA repair mechanisms .
Cellular Effects
The effects of this compound on various cell types are profound. In cancer cells, it induces apoptosis by disrupting the cell cycle and inhibiting CDK2 activity . This disruption leads to cell cycle arrest at the G1 phase, preventing the cells from proliferating. Furthermore, the compound influences cell signaling pathways, particularly those involved in apoptosis and DNA damage response . It also affects gene expression by modulating the activity of transcription factors associated with cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CDK2, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets necessary for cell cycle progression. Additionally, this compound can induce conformational changes in CDK2, further enhancing its inhibitory effects . The compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term studies have shown that prolonged exposure to the compound can lead to sustained cell cycle arrest and apoptosis in cancer cells . The exact degradation products and their effects on cellular function remain to be fully elucidated .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and behavioral changes have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolites can influence metabolic flux and alter the levels of key metabolites involved in cellular processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . It has been observed to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects . The localization and accumulation of the compound can influence its therapeutic efficacy and potential toxicity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with various enzymes and proteins involved in metabolic processes . In the nucleus, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins . The subcellular localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
ethyl 2-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-2-16-7(14)4-13-8-6(3-12-13)9(15)11-5-10-8/h3,5H,2,4H2,1H3,(H,10,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLDFVZJWXQOND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=N1)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




